molecular formula C10H11NO4 B092179 3,4,5-Trimethoxyphenyl isocyanate CAS No. 1016-19-9

3,4,5-Trimethoxyphenyl isocyanate

Cat. No. B092179
CAS RN: 1016-19-9
M. Wt: 209.2 g/mol
InChI Key: MJJXWPHZDBIHIM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. Isocyanates are compounds containing the isocyanate group (-N=C=O). Although the provided papers do not directly discuss 3,4,5-trimethoxyphenyl isocyanate, they do provide insights into the reactivity of isocyanates in general, which can be extrapolated to understand the behavior of this specific compound.

Synthesis Analysis

The synthesis of isocyanate compounds can be complex, involving multiple steps and reagents. For instance, the trimerization of phenyl isocyanate under high pressure results in the formation of triphenyl isocyanurate, as described in one of the studies . This process is influenced by factors such as pressure, temperature, catalysts, and solvents. Although the synthesis of 3,4,5-trimethoxyphenyl isocyanate is not explicitly detailed, similar conditions and considerations may apply to its synthesis.

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the presence of the isocyanate group. The papers provided discuss the reactivity of this group in various contexts. For example, the stepwise addition of isocyanates to organometallic compounds can lead to the formation of complex structures such as triazinones . The molecular structure of 3,4,5-trimethoxyphenyl isocyanate would include the aromatic ring with three methoxy groups and the reactive isocyanate group, which would dictate its reactivity and interactions with other compounds.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions. The papers describe reactions such as the stepwise addition of isocyanates to organometallic compounds and the trimerization of isocyanates under high pressure . These reactions often result in the formation of cyclic compounds and polymers, indicating that 3,4,5-trimethoxyphenyl isocyanate could also undergo similar reactions to form a range of products, depending on the reaction conditions and the presence of catalysts or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 3,4,5-trimethoxyphenyl isocyanate, they do suggest that isocyanates can be used to synthesize polymers with tunable properties . This implies that the physical properties such as molar mass and the chemical properties like reactivity of 3,4,5-trimethoxyphenyl isocyanate can be manipulated through chemical synthesis, potentially leading to materials with desirable characteristics for various applications.

Scientific Research Applications

Chemical Synthesis and Natural Product Derivatives

  • 3,4,5-Trimethoxyphenyl in Natural Products Synthesis : The 3,4,5-trimethoxyphenyl group, a substructure often found in natural products, can be introduced into compounds via carbon-carbon bond-forming reactions. The synthesis of 3,4,5-trimethoxybenzoic acid, for instance, involves the lithiation of 3,4,5-trimethoxyphenyl bromide followed by carboxylation, demonstrating the utility of this substructure in chemical synthesis (Hoye & Kaese, 1982).

Anticancer Research

  • IsoCombretaQuinazolines and Cancer Cell Inhibition : Novel isocombretaquinazolines, which are analogues of isocombretastatin A-4 lacking the 3,4,5-trimethoxyphenyl ring, have shown significant cytotoxicity against various human cancer cell lines and effectively inhibit tubulin polymerization. This indicates the potential of derivatives of 3,4,5-trimethoxyphenyl in cancer treatment (Soussi et al., 2015).
  • Indole-Trimethoxyphenyl Conjugates in Anticancer Research : The synthesis and evaluation of indole-trimethoxyphenyl derivatives, which combine the structural elements of combretastatin and bisindolyl, have shown potential in anticancer activity. These derivatives target a range of cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer, demonstrating the significance of the 3,4,5-trimethoxyphenyl motif in anticancer drug discovery (McCarthy et al., 2018).

Isocyanurate Synthesis and Applications

  • Trimerization of Isocyanates : The trimerization of phenyl isocyanate, accelerated under high pressure, results in the formation of triphenyl isocyanurate. The study explores how aryl and alkyl isocyanates can be trimerized under high pressure to produce isocyanurates, which are important in various industrial applications (Taguchi et al., 1990).

Polymer Chemistry

  • Alcoholysis of Isocyanates for Urethane Formation : The alcoholysis reaction of isocyanates with alcohols, important in polymer chemistry, particularly for urethane production, is explored. This study provides insights into the reaction mechanism and conditions for effective urethane synthesis (Raspoet et al., 1998).

Materials Science

  • Corrosion Inhibition in Materials : Compounds with 3,4,5-trimethoxyphenyl moiety, such as certain spirocyclopropane derivatives, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. This research highlights the potential application of 3,4,5-trimethoxyphenyl derivatives in materials science, particularly in the field of corrosion inhibition (Chafiq et al., 2020).

Biomonitoring and Toxicology

  • DNA Adduct Formation in Biomonitoring : The formation of DNA adducts from isocyanates, specifically 4-chlorophenyl and 4-methylphenyl isocyanate, has implications for biomonitoring of individuals exposed to these compounds. This research is significant in understanding the toxicological impact of isocyanates and their metabolites (Beyerbach et al., 2006).

Safety And Hazards

3,4,5-Trimethoxyphenyl isocyanate is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The Trimethoxyphenyl (TMP) group, which is part of the 3,4,5-Trimethoxyphenyl isocyanate structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that 3,4,5-Trimethoxyphenyl isocyanate and its derivatives could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

5-isocyanato-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJXWPHZDBIHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333714
Record name 5-Isocyanato-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxyphenyl isocyanate

CAS RN

1016-19-9
Record name 5-Isocyanato-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trimethoxyphenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 3,4,5-trimethoxyaniline (365 mg; 2.0 mmol) in toluene (20 ml) and phosgene (6 ml 20% in toluene; 12 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 3,4,5-trimethoxyphenylisocyanate. The crude product was added 3-[4-(4-chloro-phenyl)-1-piperazinyl]propanol (800 mg; 3.1 mmol) in toluene (25 ml) and refluxed for 16 h. The solvent was evaporated and the residue taken up in ethanol, which was treated with hydrogen chloride in ether. Recrystallization from ethanol/ether afforded 620 mg of the title compound M.p. 173.5°-174.5° C.
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365 mg
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6 mL
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20 mL
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Synthesis routes and methods II

Procedure details

600 ml of a solution of 18.3 g of 3,4,5-trimethoxyaniline in toluene was added to 140 ml of a solution of 48 ml of trichloromethyl chloroformate in toluene and the mixture was refluxed for 3 h. After cooling, the solvent was distilled off and the residue was distilled under reduced pressure (115° C./l mmHg) to obtain 15.53 g of 3,4,5-trimethoxyphenyl isocyanate.
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600 mL
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18.3 g
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140 mL
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48 mL
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